4-Hydroxymorpholine
Overview
Description
4-Hydroxymorpholine is an organic compound with the chemical formula C4H9NO2. It is a saturated cyclic ether derived from morpholine. This compound is characterized by the presence of a hydroxyl group attached to the morpholine ring, which imparts unique chemical and physical properties. This compound is a white to off-white crystalline solid with a sweet odor and taste. It is soluble in water, ethanol, and chloroform, making it versatile for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxymorpholine can be synthesized efficiently by the reaction of morpholine with hydrogen peroxide in the presence of a catalyst. The reaction conditions and catalyst concentration determine the yield and purity of the product. The compound can be characterized by different analytical methods, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound typically involves the use of diethanolamine as a starting material. The dehydration of diethanolamine with concentrated sulfuric acid results in the formation of morpholine, which is then hydroxylated to produce this compound. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When treated with oxidizing agents such as hydrogen peroxide or ferric chloride, this compound can be oxidized to form 2,3-dihydro-1,4-oxazine 4-oxide.
Reduction: The compound behaves as a typical nitrone towards reducing agents, forming reduced products.
Substitution: this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted morpholine derivatives.
Major Products: The major products formed from these reactions include 2,3-dihydro-1,4-oxazine 4-oxide and various substituted morpholine derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-Hydroxymorpholine has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a reagent in the synthesis of other organic compounds and as a solvent and stabilizer in chemical reactions.
Biology: The compound exhibits antimicrobial, antiviral, antitumor, and anti-inflammatory properties, making it useful in biological research.
Medicine: this compound is a useful intermediate for the synthesis of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of dyes, plastics, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Hydroxymorpholine involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, enhancing its reactivity and stability. This property is particularly useful in its antimicrobial and antiviral activities, where it can disrupt the cell membranes of pathogens. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various biochemical pathways.
Comparison with Similar Compounds
Morpholine: A parent compound of 4-Hydroxymorpholine, morpholine is a six-membered aliphatic heterocyclic compound with both amine and ether functional groups.
2-Hydroxymorpholine: Similar to this compound, but with the hydroxyl group attached at the second position of the morpholine ring.
N-Methylmorpholine: A derivative of morpholine where one of the hydrogen atoms on the nitrogen is replaced by a methyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the fourth position, which imparts distinct chemical and physical properties. This structural difference allows it to participate in specific reactions and applications that are not possible with other morpholine derivatives.
Properties
IUPAC Name |
4-hydroxymorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-5-1-3-7-4-2-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURXRFYZEOUCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973247 | |
Record name | Morpholin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-63-9 | |
Record name | Morpholine, 4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005765639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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